molecular formula C13H14BrNO2 B13707341 Ethyl 3-(7-Bromo-3-indolyl)propanoate

Ethyl 3-(7-Bromo-3-indolyl)propanoate

Katalognummer: B13707341
Molekulargewicht: 296.16 g/mol
InChI-Schlüssel: MRXBXYGCVXYTSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound identified as “MFCD31977933” is a chemical entity with unique properties and applications. It is essential to understand its structure, synthesis, reactions, and applications to appreciate its significance in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of “MFCD31977933” involves specific synthetic routes and reaction conditions. The synthesis typically includes the use of various reagents and catalysts to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the efficiency and yield of the synthesis.

Industrial Production Methods: Industrial production of “MFCD31977933” requires scalable and cost-effective methods. The process often involves optimizing the reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity “MFCD31977933” on an industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions: “MFCD31977933” undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for various applications.

Common Reagents and Conditions: The common reagents used in the reactions of “MFCD31977933” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from the reactions of “MFCD31977933” depend on the specific reagents and conditions used. These products can include various derivatives and analogs with different chemical and physical properties.

Wissenschaftliche Forschungsanwendungen

“MFCD31977933” has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying biochemical pathways and interactions. In medicine, “MFCD31977933” is investigated for its potential therapeutic effects. In industry, it is utilized in the production of advanced materials and chemicals.

Wirkmechanismus

The mechanism of action of “MFCD31977933” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The detailed molecular mechanisms are studied to understand how “MFCD31977933” influences various biological processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to “MFCD31977933” include those with analogous chemical structures and properties. These compounds may share similar synthetic routes, reactions, and applications.

Uniqueness: The uniqueness of “MFCD31977933” lies in its specific chemical structure and the resulting properties. Compared to similar compounds, “MFCD31977933” may exhibit distinct reactivity, stability, and biological activity, making it valuable for particular applications.

Conclusion

Understanding the compound “MFCD31977933” involves exploring its synthesis, reactions, applications, and mechanisms of action. Its unique properties and versatility make it a significant compound in various scientific fields.

Eigenschaften

Molekularformel

C13H14BrNO2

Molekulargewicht

296.16 g/mol

IUPAC-Name

ethyl 3-(7-bromo-1H-indol-3-yl)propanoate

InChI

InChI=1S/C13H14BrNO2/c1-2-17-12(16)7-6-9-8-15-13-10(9)4-3-5-11(13)14/h3-5,8,15H,2,6-7H2,1H3

InChI-Schlüssel

MRXBXYGCVXYTSP-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CCC1=CNC2=C1C=CC=C2Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.